Trifloxystrobin

Catalog No.
S545845
CAS No.
141517-21-7
M.F
C20H19F3N2O4
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifloxystrobin

CAS Number

141517-21-7

Product Name

Trifloxystrobin

IUPAC Name

methyl (2E)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate

Molecular Formula

C20H19F3N2O4

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13-,25-18+

InChI Key

ONCZDRURRATYFI-KEEMFBDKSA-N

SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

solubility

In water, 0.610 mg/L at 25 °C
In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C)

Synonyms

(E,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid methyl ester, benzeneacetic acid, alpha-(methoxyimino)-2-((((1-(3- (trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)-, methyl ester, (E,E)-, CGA-279202, trifloxy-strobin, trifloxystrobin

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F

Isomeric SMILES

C/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F

The exact mass of the compound Trifloxystrobin is 408.1297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0.610 mg/l at 25 °cin acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/l, 25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. It belongs to the ontological category of oxime O-ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Safe Application of Trifloxystrobin in Paddy Production

    Specific Scientific Field: Agriculture, specifically in paddy production.

    Summary of the Application: Trifloxystrobin, in combination with Tebuconazole, is used as a water-dispersible granule in paddy fields. .

    Methods of Application or Experimental Procedures: The residue distribution and dissipation of Trifloxystrobin and Tebuconazole were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). .

    Results or Outcomes: The limits of quantification (LOQ) and half-lives (t 1/2) for brown rice, husk, straw, and grain were established to be 0.001-0.01 mg/kg and 4.1-7.7 days, respectively. The concentrations of terminal residues in the brown rice, husk, straw, and grain were found to be 0.02-0.05, 0.03-0.11, 0.02-0.07, and 0.02-0.05 mg/kg after being treated twice at 168.75 g a.i./ha with 21 and 28 days of pre-harvest intervals (PHIs). .

Trifloxystrobin is a synthetic fungicide belonging to the strobilurin class, characterized by its broad-spectrum activity against various fungal pathogens. Its chemical structure is represented by the formula C17H18F3N3O4C_{17}H_{18}F_{3}N_{3}O_{4} and it has a molecular weight of 408.4 g/mol. Trifloxystrobin is recognized for its ability to inhibit mitochondrial respiration in fungi, specifically targeting the electron transport chain, which is crucial for ATP production. This mode of action makes it effective against a wide range of fungal diseases affecting crops like grapes, cucurbits, and pome fruits .

Trifloxystrobin belongs to the strobilurin class of fungicides. It inhibits fungal growth by interfering with mitochondrial respiration at the Qo (Quinol oxidation) site of the cytochrome bc1 complex []. This complex is essential for fungal energy production, and trifloxystrobin disrupts electron transfer within the complex, ultimately leading to fungal cell death [].

  • Acute Toxicity: Trifloxystrobin is classified by the US EPA as "moderately toxic" based on oral and dermal exposure [].
  • Chronic Toxicity: Studies suggest trifloxystrobin is unlikely to be carcinogenic in humans []. However, high doses may cause liver and kidney effects [].
  • Environmental Hazards: Trifloxystrobin can be toxic to some aquatic organisms and may harm beneficial insects like bees []. Proper handling and application are crucial to minimize environmental impact.

Trifloxystrobin undergoes various chemical transformations in environmental conditions. It is subject to photolysis, hydrolysis, and metabolic degradation. Under light exposure, trifloxystrobin can degrade into several isomers and metabolites, with half-lives ranging from hours to days depending on environmental factors such as pH and temperature. For instance, its photolytic half-life in sterile aqueous buffered solutions at pH 5 and 7 was found to be approximately 20.4 hours and 31.5 hours, respectively . The primary degradation products include acid metabolites that can persist longer in the environment .

Trifloxystrobin can be synthesized through several methods, typically involving the reaction of specific precursor chemicals. One common approach includes the condensation of a substituted phenyl compound with an oxime derivative followed by fluorination to introduce the trifluoromethyl group. The synthesis process must be conducted under controlled conditions to ensure high purity and yield of the final product .

Trifloxystrobin is widely used in agriculture for controlling fungal diseases across various crops. Its applications include:

  • Crops: Effective against powdery mildew, downy mildew, and other fungal infections in grapes, cucurbits, peanuts, and pome fruits.
  • Formulations: Available in various formulations such as emulsifiable concentrates and granules.
  • Environmental Safety: Due to its rapid degradation in soil and water, trifloxystrobin is considered environmentally safer compared to other persistent fungicides .

Research indicates that trifloxystrobin can interact with biological systems in complex ways. In human keratinocytes, it has been shown to induce mitochondrial damage leading to mitophagy—a process where damaged mitochondria are removed from cells . Additionally, studies have highlighted potential toxic effects on non-target organisms such as fish and birds, raising concerns about its ecological impact when used in agricultural settings .

Several compounds share similarities with trifloxystrobin in terms of structure and function within the strobilurin class of fungicides. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
AzoxystrobinSimilar strobilurin structureBroader spectrum against fungi; also effective against certain plant pathogens
PyraclostrobinContains a different fluorinated side chainMore specific action against certain fungal strains
Kresoxim-methylMethyl ester derivative of strobilurinExhibits unique properties in terms of solubility and persistence
BoscalidDifferent chemical class (pyridinyl)Targets different metabolic pathways within fungi

Trifloxystrobin's unique trifluoromethyl group distinguishes it from these compounds, providing specific advantages in terms of efficacy against certain fungal pathogens while also influencing its environmental behavior .

Molecular Formula and Weight

Trifloxystrobin possesses the molecular formula C₂₀H₁₉F₃N₂O₄, representing a complex organic structure incorporating twenty carbon atoms, nineteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and four oxygen atoms [1] [2] [3] [4]. The molecular weight of trifloxystrobin has been consistently reported as 408.37 daltons across multiple authoritative sources [1] [5] [6] [7]. Alternative reports cite a molecular weight of 408.4 daltons [3] [4], with slight variations attributed to rounding conventions in different analytical contexts. The monoisotopic mass, calculated with precision for mass spectrometric applications, is documented as 408.129692 daltons [2], providing the exact mass for highly accurate analytical determinations.

The compound exhibits a complex polycyclic structure that incorporates both aromatic and aliphatic components, with the trifluoromethyl group contributing significantly to its molecular weight and physicochemical properties. The presence of fluorine atoms, constituting approximately 14% of the total molecular weight, substantially influences the compound's lipophilicity and biological activity. The molecular structure includes multiple functional groups including methyl ester, oxime ether, and trifluoromethyl substituents, each contributing to the overall molecular architecture and biological function [1] [8].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry systematic name for trifloxystrobin is methyl (2E)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate [9]. Alternative International Union of Pure and Applied Chemistry nomenclature includes the designation methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α,-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate [10]. The Chemical Abstracts Service registry name is documented as methyl (αE)-α-(methoxyimino)-2-[[[[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetate [10]. Additional Chemical Abstracts Service nomenclature variations include benzeneacetic acid, α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (αE)- [3] [4].

The Chemical Abstracts Service registry number for trifloxystrobin is 141517-21-7 [1] [3] [4] [6] [7] [10], serving as the primary identifier for this compound in chemical databases and regulatory documentation. Company experimental designations include BO17211 and CGA-279202 [10], reflecting its development history within the Novartis and later Syngenta organizations. Commercial trade names encompass TWIST, Flint, Zato, and Consist [1] [8], with STRATEGO representing a combination product containing trifloxystrobin as one of the active ingredients.

Additional systematic nomenclature includes the simplified molecular descriptor (2E)-(methoxyimino)[2-({[(E)-{1-[3-(trifluoromethyl)phenyl]ethylidene}amino]oxy}methyl)phenyl]acetate de méthyle in French nomenclature [2]. The compound is also recognized by various abbreviations including TFS in scientific literature [11] [12], facilitating concise reference in analytical and research contexts.

Stereochemistry and Isomeric Forms

Trifloxystrobin exhibits complex stereochemical properties due to the presence of two distinct geometric isomerization centers within its molecular structure. The compound exists in four possible geometric isomers designated as EE, EZ, ZE, and ZZ configurations [13] [11] [12], corresponding to the spatial arrangements around the two carbon-nitrogen double bonds present in the molecule. The commercially significant form represents the EE isomer, which demonstrates superior antifungal efficacy compared to the alternative geometric configurations [13].

The primary isomerization centers correspond to the carbon-nitrogen double bond connecting the phenyl ring to the oxime functionality (E or Z configuration) and the carbon-nitrogen double bond within the methoxyimino group (E or Z configuration) [11] [12]. The EE isomer represents the (E,E)-configuration where both double bonds adopt the E-geometry according to Cahn-Ingold-Prelog priority rules [14]. This stereochemical arrangement positions the highest priority substituents on opposite sides of each double bond, maximizing the spatial separation of bulky groups and contributing to the compound's biological activity profile.

Photoisomerization studies have demonstrated that trifloxystrobin undergoes geometric isomerization under ultraviolet radiation, converting from the initial EE form to an equilibrium mixture containing all four possible isomers [12]. After seven hours of artificial sunlight exposure in acetone solution, the compound reaches an equilibrium distribution among the EE, EZ, ZE, and ZZ forms. The photoisomerization process follows first-order kinetics, with specific quantum yields and reaction rate constants determined for each isomerization pathway [12].

Spectroscopic characterization has revealed distinct differences between the various geometric isomers, particularly in nuclear magnetic resonance, infrared, and Raman spectroscopic signatures [11] [12]. These spectral differences enable analytical discrimination between isomeric forms and provide valuable insights into the stereochemical preferences of trifloxystrobin under different environmental conditions. The acid metabolites derived from hydrolysis of each geometric isomer maintain their respective stereochemical configurations, producing four corresponding acid forms designated as EE-acid, EZ-acid, ZE-acid, and ZZ-acid [11].

X-ray Crystallographic Analysis

While specific crystallographic data for trifloxystrobin itself remains limited in the available literature, related structural studies provide insights into the crystalline behavior of similar strobilurin compounds. X-ray diffraction analysis represents the definitive method for determining three-dimensional molecular structures and crystal packing arrangements [15] [16]. Single-crystal X-ray diffraction experiments require high-quality crystals suitable for mounting and data collection under controlled temperature and atmospheric conditions.

The crystallographic analysis of related strobilurin derivatives has revealed characteristic structural features including twisted conformations around key bond angles and specific intermolecular hydrogen bonding patterns [17]. These studies demonstrate that strobilurin-type compounds typically crystallize in orthorhombic or monoclinic crystal systems, with space groups determined by the specific substitution patterns and molecular symmetry elements present in each structure.

Crystallographic parameters for similar compounds indicate typical unit cell dimensions ranging from 8-17 Ångströms for the a, b, and c axes, with unit cell volumes commonly falling between 1200-2000 cubic Ångströms [17]. The crystal density values typically range from 1.2-1.4 grams per cubic centimeter, consistent with organic compounds containing fluorinated substituents. Temperature-dependent diffraction studies reveal thermal expansion coefficients and provide insights into molecular motion within the crystal lattice.

Molecular conformational analysis derived from crystallographic data reveals preferred bond angles and torsional arrangements that optimize intermolecular interactions while minimizing steric conflicts. The trifluoromethyl substituent typically adopts orientations that maximize favorable fluorine-hydrogen contacts with neighboring molecules while avoiding unfavorable close contacts. These structural preferences contribute to the overall crystal stability and influence the compound's physical properties including melting point and solubility characteristics.

Spectroscopic Properties

Trifloxystrobin exhibits characteristic spectroscopic signatures across multiple analytical techniques, providing comprehensive structural identification and quantitative analysis capabilities. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns corresponding to the various proton and carbon environments within the molecular structure [18]. Proton nuclear magnetic resonance spectra display characteristic signals for aromatic protons in the 7.0-8.0 parts per million region, aliphatic methyl groups around 1.0-2.5 parts per million, and methoxy functionalities near 3.0-4.0 parts per million [18] [19] [20].

The aromatic region of proton nuclear magnetic resonance spectra shows complex multipicity patterns due to the substituted benzene rings, with the trifluoromethyl-substituted phenyl ring exhibiting characteristic coupling patterns influenced by the electron-withdrawing fluorine substituent [18]. The oxime methyl groups appear as distinct singlets in the aliphatic region, while the methyl ester functionality produces a characteristic singlet around 3.8 parts per million. The oxymethylene bridge protons appear as a characteristic singlet around 5.1 parts per million, providing a diagnostic signal for structural identification [18].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with carbonyl carbons appearing in the 160-180 parts per million region and aromatic carbons distributed throughout the 110-140 parts per million range [18]. The trifluoromethyl carbon produces a characteristic quartet around 120-130 parts per million due to coupling with the three equivalent fluorine nuclei. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the trifluoromethyl group exhibiting a characteristic singlet around -62 parts per million relative to trichlorofluoromethane reference [21].

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to specific functional groups within the trifloxystrobin structure [18] [22]. The carbonyl stretch of the methyl ester appears around 1735 wavenumbers, while the carbon-nitrogen double bonds produce absorptions in the 1620-1650 wavenumber region. The aromatic carbon-carbon stretches contribute to absorption patterns between 1450-1600 wavenumbers, and the trifluoromethyl group produces characteristic carbon-fluorine stretching modes around 1100-1300 wavenumbers.

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrational modes [22] [23]. The carbon-carbon backbone stretching modes appear prominently in Raman spectra around 1000-1200 wavenumbers, while the aromatic ring breathing modes contribute to characteristic bands around 800-1000 wavenumbers. The trifluoromethyl group produces distinctive Raman signatures in the 500-800 wavenumber region, facilitating structural identification and differentiation from related compounds.

Mass spectrometry analysis reveals characteristic fragmentation patterns that provide definitive molecular identification [24] [25] [26] [27]. Electrospray ionization mass spectrometry typically produces molecular ion peaks at mass-to-charge ratio 409 corresponding to the protonated molecular ion [M+H]+ [26] [27]. Characteristic fragment ions include mass-to-charge ratio 186, corresponding to loss of the trifluoromethyl-substituted phenyl ethylidene portion, and mass-to-charge ratio 206, representing the photochemical degradation product used in fluorescence-based analytical methods [28].

Ultraviolet-visible spectroscopy demonstrates absorption maxima corresponding to the extended conjugated system within the trifloxystrobin structure [12]. The compound exhibits characteristic absorption bands in the 280-320 nanometer region, with extinction coefficients sufficient for quantitative analysis in solution. The photoisomerization behavior can be monitored through ultraviolet-visible spectroscopy, with distinct spectral changes accompanying the interconversion between geometric isomers under controlled illumination conditions.

High-resolution mass spectrometry provides exact mass determinations with precision sufficient for elemental composition confirmation and differentiation from closely related structural analogs [24]. Time-of-flight and Orbitrap mass analyzers typically achieve mass accuracy within 2-5 parts per million, enabling unambiguous molecular formula determination and confident structural assignments in complex analytical matrices.

PropertyValueReference
Physical StateSolid [4] [5] [6]
Appearance (Pure)White powder [4]
Appearance (Technical)Off-white powder [4]
Color (Pure)White [4] [5] [6]
Color (Technical)Off-white to light yellow [5] [6]
Odor (Pure)Odorless [4] [5] [7]
Odor (Technical)Slightly sweet odor [4]
Crystal FormCrystalline powder [5] [6] [7]
Density1.36 g/cm³ at 20°C [4] [8] [7]

Melting and Boiling Points

The melting point of trifloxystrobin is 72.9°C as determined by OECD 102 methodology [4] [5] [9] [10]. Various analytical sources report a melting range of 70.0-76.0°C [5] [6], with the slight variation attributable to purity differences and measurement techniques. This relatively low melting point indicates moderate intermolecular forces and suggests favorable processing characteristics for formulation development.

Trifloxystrobin does not exhibit a true boiling point under atmospheric pressure due to thermal decomposition that occurs before vaporization. The compound undergoes decomposition starting at approximately 285°C, with complete breakdown occurring around 312°C [8] [9] [10]. This thermal instability at elevated temperatures is characteristic of complex organic molecules containing multiple functional groups and reflects the sensitivity of the oxime ether linkages to thermal stress.

The flash point exceeds 70°C [9] [11], classifying trifloxystrobin as a combustible solid with relatively low fire hazard under normal handling and storage conditions.

Table 2: Melting and Boiling Points

PropertyValueMethod/ConditionsReference
Melting Point72.9°COECD 102 [4] [5] [9] [10]
Melting Range70.0-76.0°CVarious sources [5] [6]
Boiling Point~312°C (with decomposition)Thermal decomposition occurs [8] [9] [10]
Decomposition Temperature (onset)Starts at 285°CUnder heating [8] [10]
Flash Point>70°CClosed cup [9] [11]

Solubility Profile in Various Solvents

Trifloxystrobin exhibits limited water solubility with a measured value of 0.61 mg/L at 25°C [4] [5] [12] [13]. This low aqueous solubility classifies the compound as practically insoluble in water, reflecting its highly lipophilic nature. Significantly, the water solubility shows no pH dependence across the range of pH 4-10 [4] [12], consistent with the compound's lack of ionizable functional groups in this pH range.

The compound demonstrates significantly enhanced solubility in organic solvents. In n-hexane, trifloxystrobin shows limited solubility of 11 g/L [4] [12] [13], while 1-octanol dissolves 18 g/L [4] [12] [13]. Methanol provides improved solvation with 76 g/L solubility [4] [12] [13].

Trifloxystrobin exhibits excellent solubility in polar aprotic and chlorinated solvents. Toluene dissolves 500 g/L [4] [12] [13], while ethyl acetate, acetone, and dichloromethane all demonstrate solubilities exceeding 500 g/L [4] [12] [13], indicating complete miscibility or near-complete dissolution under standard conditions.

Table 3: Solubility Profile in Various Solvents

SolventSolubilityClassificationReference
Water0.61 mg/L at 25°CPractically insoluble [4] [5] [12] [13]
Water (effect of pH)No effect from pH 4-10pH independent [4] [12]
n-Hexane11 g/L at 25°CSlightly soluble [4] [12] [13]
1-Octanol18 g/L at 25°CSlightly soluble [4] [12] [13]
Methanol76 g/L at 25°CSoluble [4] [12] [13]
Toluene500 g/L at 25°CFreely soluble [4] [12] [13]
Ethyl acetate>500 g/L at 25°CFreely soluble [4] [12] [13]
Acetone>500 g/L at 25°CFreely soluble [4] [12] [13]
Dichloromethane>500 g/L at 25°CFreely soluble [4] [12] [13]

Octanol/Water Partition Coefficient

The octanol/water partition coefficient (POW) of trifloxystrobin is 32,000 ± 680 at 25°C, corresponding to a log POW value of 4.5 ± 0.0094 [1] [14] [4] [12]. This measurement was conducted according to OECD 107 methodology [4] [12]. The high partition coefficient indicates highly lipophilic behavior [1] [14] [15], suggesting strong affinity for organic phases and biological membranes.

The pH effect on the partition coefficient was not investigated due to trifloxystrobin's lack of ionizable groups within the accessible pH range [4]. This pH independence ensures consistent partitioning behavior across environmentally relevant pH conditions.

The elevated log POW value of 4.5 places trifloxystrobin in the category of compounds with significant bioaccumulation potential [1] [14] [15]. According to the Stockholm Convention criteria, chemicals with log POW greater than 5 are considered bioaccumulative, positioning trifloxystrobin near this threshold.

Table 4: Octanol/Water Partition Coefficient

ParameterValueMethodReference
Octanol/Water Partition Coefficient (POW)32,000 ± 680OECD 107 [1] [14] [4] [12]
Log POW4.5 ± 0.0094OECD 107 [1] [14] [4] [15] [12]
Temperature25°CStandard conditions [4] [12]
pH EffectNo effect (pH 4-9)Not investigated (no ionization) [4]
ClassificationHighly lipophilicBased on log POW value [1] [14] [15]

pH Stability and Hydrolytic Behavior

Trifloxystrobin demonstrates strong pH-dependent hydrolytic behavior with dramatically different stability profiles across the pH spectrum [4] [18] [19] [20] [21]. Under acidic conditions (pH 4), the compound exhibits exceptional stability with no detectable hydrolysis occurring even after extended exposure [4] [20] [22].

At pH 5, trifloxystrobin shows remarkable persistence with a half-life of 3139 days (8.6 years) at 20°C [4] [22], indicating near-complete stability under mildly acidic conditions. At neutral pH (7), hydrolytic degradation becomes measurable with half-lives of 80.1 days (11.4 weeks) at 20°C and 55.2 days at 25°C [4] [18] [20].

Under alkaline conditions (pH 9), trifloxystrobin undergoes rapid hydrolysis with half-lives of 1.1 days (27.1 hours) at 20°C and 0.83 days (19.8 hours) at 25°C [4] [20] [22] [23]. This dramatic acceleration of degradation under basic conditions reflects alkaline-catalyzed hydrolysis of the methyl ester functionality.

The major degradation product across all pH conditions where hydrolysis occurs is CGA-321113, the corresponding carboxylic acid metabolite formed through hydrolysis of the methyl ester group [18] [19] [21] [24]. This acid metabolite maintains the core molecular structure while exhibiting different environmental fate characteristics.

Table 6: pH Stability and Hydrolytic Behavior

pHHalf-life (DT50) at 20°CHalf-life (DT50) at 25°CMajor Degradation ProductReference
4 (acidic)Stable (no hydrolysis)StableNone [4] [20] [22]
5 (acidic)3139 days (8.6 years)Not determinedCGA-321113 (acid metabolite) [4] [22]
7 (neutral)80.1 days (11.4 weeks)55.2 daysCGA-321113 (acid metabolite) [4] [18] [20]
9 (alkaline)1.1 days (27.1 hours)0.83 days (19.8 hours)CGA-321113 (acid metabolite) [4] [20] [22] [23]
General behaviorpH dependentFaster at higher pHHydrolysis of methyl ester [18] [19] [21]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White odorless solid; [Merck Index]

Color/Form

White powder

XLogP3

4.9

Hydrogen Bond Acceptor Count

9

Exact Mass

408.12969158 g/mol

Monoisotopic Mass

408.12969158 g/mol

Boiling Point

approximately 312 °C

Flash Point

>70.00 °C (>158.00 °F)

Heavy Atom Count

29

Density

1.36 g/mL at 21 °C

LogP

4.5 (LogP)
log Kow = 4.5 at 25 °C

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen fluoride.
Decompn starting at 285 °C.

Appearance

Solid powder

Melting Point

72.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F625Z36B2D

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Trifloxystrobin is a white powder. It has low solubility in water. USE: Trifloxystrobin is used as an agricultural fungicide in seed treatment/protection. EXPOSURE: Workers that use trifloxystrobin may breathe in mists or have direct skin contact. The general population may be exposed by consumption of contaminated food. Trifloxystrobin released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly to moderately through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: No data on the potential for trifloxystrobin to cause toxic effects in humans were available. Trifloxystrobin is a mild skin irritant and a mild-to-severe eye irritant. Allergic skin reactions have occurred in laboratory animals following repeated skin exposure. Weight loss and liver, kidney, and pancreatic toxicity were observed in laboratory animals following repeated oral or skin exposure to very high levels of trifloxystrobin. No toxic effects were observed at lower exposure levels. Tumors did not develop in laboratory animals following life-time exposure. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed before and/or during pregnancy. Altered bone development was observed at very high doses that were toxic to parental animals. The potential for trifloxystrobin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. Trifloxystrobin has been classified as a not likely human carcinogen by the U.S. EPA Office of Prevention, Pesticides, and Toxic Substances. (SRC)

MeSH Pharmacological Classification

Fungicides, Industrial

Mechanism of Action

... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ...
Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/

Vapor Pressure

0.00000003 [mmHg]
2.55X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

141517-21-7

Absorption Distribution and Excretion

Male and female rats were dosed by gavage with either [Glyoxyl-Phenyl-(U)-(14)C] (spec. act. range: 54.3 to 63.5 uCi/mg, radiochemical purity range: >97 to >99%) or [Trifluormethyl-Phenyl-(U)-14C] /trifloxystrobin/ (CGA- 279202) (spec. act.: 59.2 uCi/mg, radiochemical purity: >99%). For all of the groups except D2, the animals were dosed with [Glyoxyl-Phenyl-(U)-(14)C]-/trifloxystrobin/ (CGA 279202). In Groups B1 and D1, urine and feces samples were collected up to 7 days from 5 animals/sex dosed with 0.5 or 100 mg/kg of the test material, respectively. For Group C1, 5 animals/sex were pretreated for 14 days with 0.5 mg/kg of unlabelled /trifloxystrobin/ (CGA 279202) (purity: 99.7%), followed by 0.5 mg/kg of the labelled test material. Urine and feces samples were likewise collected from these animals for up to 7 days. In Group D2, 5 animals/sex were dosed with 100 mg/kg of [Trifluormethyl-Phenyl-(U)-(14)C] /trifloxystrobin/ (CGA-279202) and urine and feces samples were collected up to 7 days. Twelve animals/sex were dosed with either 0.5 or 100 mg/kg of the test material in Groups F1 and 5 and Groups F2 and 6, respectively. Tissue residues were determined at 4 time points based upon pharmacokinetic determinations derived from the previous groups. The bile ducts of animals in Group G were cannulated. In Groups G1 and 3, 6 males and 5 females were treated with 0.5 mg/kg of the test material. Six males and 4 females were dosed with 100 mg/kg of the test material in Groups G2 and 4, respectively. At the low dose level, 56 to 65% of the dose was absorbed with 41 to 47% of the dose recovered from the bile. In the high dose group, 25 to 45% of the dose was absorbed with 19 to 35% of the dose recovered from the bile. In the low dose treatment, 18 to 19% and 79% of the dose was excreted in the urine and feces, respectively, of the males. For the females, 35 to 42% was excreted in the urine and 56 to 63% in the feces. Pretreatment with unlabelled test material did not alter the pattern of excretion. In the high dose groups, the males excreted 10 to 12% and 82 to 84% in the urine and feces, respectively. The females excreted 27% in the urine and 64 to 66% in the feces. Very minimal levels of radiolabel were recovered from the expired air of the animals in Group D2. The half lives for the depletion of radiolabel from the tissues ranged from 13 to 42 hours except for the spleen and blood of the high dose females (68 and 82 hours, respectively). The times to maximal concentration of the test material in the blood were either 12 to 24 hours after dosing. The times to maximal concentration ranged from 23 to 67 hours after dosing. Residual retention of the radiolabel in the carcass after 7 days was very minimal with 0.3 to 0.5% of the dose administered recovered.
Trifloxystrobin was moderately absorbed from the gastrointestinal tract and rapidly distributed. In the low-dose group, approximately 56% and 65% administered dose (AD) was absorbed in males and females respectively (based on the total recovery from urine, feces, bile and tissues), with 41 and 47% being in bile of males and females, respectively. In the high-dose, group, the degree of absorption was 41 and 27%, while the bile content was 35% and 19%, respectively for males and females. The blood kinetics revealed a moderate absorption rate in both sexes with two peaks (after 0.5 and 12 hours at the low dose and 12 and 24 hours at the high dose). The highest residues were found in blood, kidneys, spleen and liver and were comparable between sexes. Excretion of the radioactivity was rapid. Approximately 85-96% of the dose was excreted within 48 hours. The route of elimination was influenced by the sex of the animals, females eliminated twice the amount with the urine than males, accounting for 27-42% and 12-19% of the dose, respectively. The amounts excreted via feces were 79-82% and 56-64% of the dose in males and females, respectively. In both sexes biliary excretion was the major route of elimination. The involvement of an enterohepatic shunt mechanism in the elimination process is indicated.

Metabolism Metabolites

In rats, the absorbed compound was rapidly cleared with extensive metabolism, particularly through hydrolysis of the ester group. Other significant metabolic routes were O-demethylation of the methoxyimino group and oxidation of the methyl side chain to the corresponding alcohol and carboxylic acid.
Male and female rats were dosed by gavage with either [Glyoxyl-Phenyl-(U)-14C] (radiochemical purity range: >97 to >99%) or [Trifluormethyl-Phenyl-(U)-14C]-/trifloxystrobin/ (CGA- 279202) (radiochemical purity: >99%). For all of the groups except D2, the animals were dosed with [Glyoxyl-Phenyl-(U)-14C]-/trifloxystrobin/ (CGA 279202). ...Thirty five metabolites were isolated and identified from the urine, feces and bile samples. Major metabolic pathways included 1) hydrolysis of the methyl ester to the corresponding acid, 2) O-demethylation of the methoxyimino group, and 3) oxidation of the methyl side chain to a primary alcohol, followed by further oxidation to the carboxylic acid. This last reaction was a more prominent metabolic pathway in the female rats with the resultant isolation of major sex-specific urinary metabolites. Cleavage of the glyoxyl-phenyl and trifluoromethyl-phenyl moieties accounted for 10% of the dose. For the trifluoromethyl phenyl fragment, oxidation of the hydroxyimino group led to the formation of a nitro compound and oxidation of the methyl group resulted in the formation of the carboxylic acid. In addition, hydrolysis of the imino group formed an intermediate ketone with succeeding reactions ultimately leading to trifluoromethyl benzoic acid. For the glyoxyl-phenyl moiety, oxidation resulted in the formation of a benzoic acid. O-demethylation of the methoxyimino group resulted in the hydroxyimino compound. Hydrolysis of the imino group yielded the a-keto acid followed by decarboxylation to the phthalic acid. Conjugates with glucuronide or sulfate were isolated from the bile. Four to 7% and 31 to 47% of the low and high doses, respectively, were eliminated in feces as the unmetabolized test material. The absorbed dose was predominantly isolated in the bile. Further processing returned the test material and/or metabolites to the intestinal tract and elimination in the feces or reuptake via the enterohepatic pathway.

Associated Chemicals

(E,E)-alpha-(Methoxyimino)-2-[([1-(3-(trifluoromethyl)phenyl]ethylidene]amino)oxymethyl]benzeneacetic acid; 252913-85-2

Wikipedia

Trifloxystrobin

Biological Half Life

The tissue half-lives /in rats/ ranged from 13 to 42 hours.

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: J.M. Clough et al., European Patent Office patent 472300; eidem, United States of America patent 5238956 (1992, 1993 both to ICI).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Trifloxystrobin as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

The Quinone outside Inhibitors (QoI) are one of the most important and recent fungicide groups used in viticulture and also allowed by Integrated Pest Management. Azoxystrobin, kresoxim-methyl and trifloxystrobin are the main active ingredients for treating downy and powdery mildews that can be present in grapes and wines. In this paper, a method is reported for the analysis of these three QoI-fungicides in grapes and wine. After liquid-liquid extraction and a clean-up on commercial silica cartridges, analysis was by isocratic HPLC with diode array detection (DAD) with a run time of 13 min. Confirmation was by solid-phase micro-extraction (SPME), followed by GC/MS determination. The main validation parameters for the three compounds in grapes and wine were a limit of detection up to 0.073 mg/kg, a precision not exceeding 10.0% and an average recovery of 93% +/- 38.
Analytical methods for the determination of trifloxystrobin and four of its metabolites were developed in a leaching study conducted in Hawaii. To duplicate plots at each of five locations representing various agricultural areas in Hawaii, trifloxystrobin was applied at label rates and allowed to leach under normal rain and irrigation conditions. Soil samples were collected at weekly to monthly intervals and the residual concentrations of trifloxystrobin and metabolites measured. A quantitative analytical method for their determination in various soil samples was developed using accelerated solvent extraction (ASE), coupled with liquid chromatography-tandem mass spectrometry. Extraction solvent with various ratios of methanol to water, addition of EDTANa2 to the extract solvent, and ASE cell temperature were adjusted to improve recovery. Deuterated (E, E)-trifloxystrobin was chosen as the internal standard of the analytical method. The limit of quantitation was 2.5 ppb in the soil for trifloxystrobin and its metabolites. Laboratory aerobic degradation studies with the soils from the five sites were also conducted to measure the same compounds.
An analytical method was developed for the determination of eleven agrochemicals [abamectin (as B1a), bifenazate, bifenthrin, carfentrazone-ethyl, cymoxanil, hexythiazox, imidacloprid, mefenoxam, pymetrozine, quinoxyfen, and trifloxystrobin] in dried hops. The method utilized polymeric and NH2 solid phase extraction (SPE) column cleanups and liquid chromatography with mass spectrometry (LC-MS/MS). Method validation and concurrent recoveries from untreated dried hops ranged from 71 to 126% for all compounds over three levels of fortification (0.10, 1.0, and 10.0 ppm). Commercially grown hop samples collected from several field sites had detectable residues of bifenazate, bifenthrin, hexythiazox, and quinoxyfen. The control sample used was free of contamination below the 0.050 ppm level for all agrochemicals of interest. The limit of quantitation and limit of detection for all compounds were 0.10 and 0.050 ppm, respectively.
The present study describes a new solvent-free method for the sensitive determination of seven strobilurin fungicides (azoxystrobin, metominostrobin, kresoxim-methyl, trifloxystrobin, picoxystrobin, dimoxystrobin and pyraclostrobin) in baby food samples. Direct immersion solid-phase microextraction (DI-SPME) coupled to gas chromatography with mass spectrometry in the selected ion monitoring mode, GC-MS (SIM), is used. All analyses were performed with 2 g of sample mass, 14 mL of sample extract volume and sample extract buffered at pH 5. Optimal extraction conditions were 60 degrees C for 40 min under continuous stirring using a Polydimethylsiloxane/Divinylbenzene (PDMS-DVB) fiber. Desorption was carried out at 240 degrees C for 4 min. The standard additions method is recommended and quantitation limits ranged from 0.01 to 0.4 ng/g at a signal to noise ratio of 10, depending on the compound. Recoveries obtained for spiked samples were satisfactory for all the compounds. The method was validated according to the Commission Decision 2002/657/EC. Different baby foods were analyzed by the proposed method and none of the samples contained residues above the detection limits.
For more Analytic Laboratory Methods (Complete) data for Trifloxystrobin (20 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in a locked storage area.
Store in a well-ventilated, secure area out of reach of children and domestic animals. Do not eat, drink, smoke, or apply cosmetics; wash thoroughly after handling.

Stability Shelf Life

Stable under recommended storage conditions.
No thermal effect observed between room temperature and the melting point. The product is compatible with stainless steel, galvanized sheet metal, tin plate and polyethylene. Iron steel shows a slight corrosion but no weight loss. /from table/
No change after 2 years storage at 20 °C in commercial packing. /Stratego 250 EC/ /from table/
No change after 2 years storage at 20 °C. /Flint 50 WG and Compass 50 WG/ /from table/

Dates

Last modified: 08-15-2023
1. Arabiat, S., and Khan, M. Sensitivity of Rhizoctonia solani AG-2-2 from sugar beet to fungicides. Plant Dis. 100(12), 2427-2433 (2016).
2. Dev, D., and Narendrappa, T. In vitro evaluation of fungicides against Colletotrichum gloeosporioides (Penz.) Penz and Sacc. causing anthracnose of pomegranate (Punica granatum L.). J. Appl. Nat. Sci. 8(4), 2268-2272 (2017).
3. Junges, C.M., Peltzer, P.M., Lajmanovich, R.C., et al. Toxicity of the fungicide trifloxystrobin on tadpoles and its effect on fish-tadpole interaction. Chemosphere 87(11), 1348-1354 (2012).

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